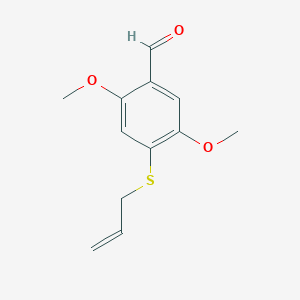

Benzaldehyde, 2,5-dimethoxy-4-(2-propenylthio)-

Beschreibung

Benzaldehyde, 2,5-dimethoxy-4-(2-propenylthio)- is a substituted benzaldehyde derivative featuring methoxy groups at the 2- and 5-positions and a propenylthio (-SCH2CH=CH2) group at the 4-position. Key characteristics include:

- Molecular formula: Likely C₁₁H₁₂O₃S (calculated based on substitution patterns).

- Molecular weight: Estimated ~224.27 g/mol (including sulfur and propenyl groups).

- Key functional groups: Methoxy (-OCH₃), thioether (-S-), and allyl (CH2CH=CH2) moieties.

The propenylthio group introduces sulfur-based reactivity and increased lipophilicity compared to simpler methoxy-substituted benzaldehydes .

Eigenschaften

CAS-Nummer |

648956-94-9 |

|---|---|

Molekularformel |

C12H14O3S |

Molekulargewicht |

238.30 g/mol |

IUPAC-Name |

2,5-dimethoxy-4-prop-2-enylsulfanylbenzaldehyde |

InChI |

InChI=1S/C12H14O3S/c1-4-5-16-12-7-10(14-2)9(8-13)6-11(12)15-3/h4,6-8H,1,5H2,2-3H3 |

InChI-Schlüssel |

NZMKVFYIRHALFU-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1C=O)OC)SCC=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Formylation

One common method for synthesizing 2,5-dimethoxybenzaldehyde involves the direct formylation of 1,4-dimethoxybenzene. This method typically requires toxic reagents such as hydrogen cyanide or zinc cyanide under acidic conditions, which necessitates specialized equipment to manage hazardous waste. The process can be summarized as follows:

- Reagents : 1,4-dimethoxybenzene, hydrogen cyanide (or zinc cyanide), acid catalyst.

- Conditions : Acidic medium at elevated temperatures.

- Yield : Variable; often requires purification steps due to impurities from side reactions.

Alkylation of Metal Salts

Another method involves the alkylation of a metal salt derived from 2-hydroxy-5-methoxybenzaldehyde. This process is advantageous as it avoids highly toxic reagents and minimizes purification steps. The procedure is detailed below:

-

- React crude 2-hydroxy-5-methoxybenzaldehyde with a metal hydroxide (e.g., sodium or potassium hydroxide).

- Resulting metal salt is isolated and purified.

-

- The purified metal salt is then alkylated using dimethyl sulfate.

- This reaction typically occurs at lower temperatures compared to direct alkylation of the aldehyde.

Yield : High yields can be achieved (up to 90% purity) with careful control of reaction conditions such as temperature and concentration.

Vilsmeier Formylation

The Vilsmeier reaction offers another pathway for synthesizing benzaldehydes from aromatic compounds. In this method:

- Reagents : Dimethylformamide (DMF) and phosphorus oxychloride (POCl3) are used to generate an electrophilic species that reacts with the aromatic compound.

- Procedure :

- The aromatic compound is treated with DMF and POCl3 to form an intermediate that subsequently hydrolyzes to yield the aldehyde.

- Yield : Generally high, but may require extensive purification.

Sulfuric Duff Reaction

This method utilizes hexamine and sulfuric acid to facilitate the conversion of dimethoxymethylthiobenzene into the desired benzaldehyde:

-

- Combine dimethoxymethylthiobenzene with hexamine in glacial acetic acid.

- Add sulfuric acid dropwise while maintaining temperature.

-

- After heating and stirring, the mixture undergoes hydrolysis and neutralization to isolate the aldehyde product.

Yield : Reported yields are approximately 92% after purification steps.

The following table summarizes key aspects of each preparation method discussed:

| Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Formylation | HCN/Zn(CN)₂ | Acidic medium | Variable | Toxic reagents; requires purification |

| Alkylation of Metal Salts | NaOH/KOH + Dimethyl sulfate | Lower temperatures | Up to 90% | Safer; fewer purification steps |

| Vilsmeier Formylation | DMF + POCl₃ | Controlled temperature | Generally high | Effective for various substrates |

| Sulfuric Duff Reaction | Hexamine + H₂SO₄ | Heating in acetic acid | ~92% | Simple setup; high yield |

The preparation methods for Benzaldehyde, 2,5-dimethoxy-4-(2-propenylthio)- vary significantly in terms of safety, efficiency, and yield. The alkylation of metal salts presents a modern approach that minimizes hazards while maintaining high yields, making it a preferred method in contemporary organic synthesis. Future research may focus on optimizing these methods further or developing new techniques that enhance efficiency and reduce environmental impact.

Wissenschaftliche Forschungsanwendungen

Benzaldehyde, 2,5-dimethoxy-4-(2-propenylthio)- has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic uses.

Medicine: Research into its pharmacological properties could lead to the development of new drugs.

Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Benzaldehyde, 2,5-dimethoxy-4-(2-propenylthio)- exerts its effects involves interactions with specific molecular targets. The methoxy and propenylthio groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed effects .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

Pharmacological Relevance

Spectroscopic Differentiation

- IR spectroscopy : The thioether group (C-S stretch ~600–700 cm⁻¹) and allyl C=C stretch (~1640 cm⁻¹) distinguish the compound from methoxy-only analogs .

- Mass spectrometry : A molecular ion peak at m/z ~224 and fragments corresponding to sulfur loss (e.g., m/z 166 for C₉H₁₀O₃⁺) would confirm its structure .

Biologische Aktivität

Benzaldehyde, 2,5-dimethoxy-4-(2-propenylthio)- is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and potential therapeutic effects, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The compound features a benzaldehyde core substituted with two methoxy groups and a propenylthio group. Its synthesis has been explored in various studies, often utilizing direct prenylation techniques to introduce the propenylthio moiety effectively. The synthesis methods typically yield good to excellent results, with varying degrees of complexity depending on the starting materials used.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzaldehyde compounds exhibit significant antimicrobial properties. For instance, compounds derived from benzaldehyde with propenylthio substitutions have shown bacteriostatic effects against various pathogens. One study reported IC50 values ranging from 250 μM to <3.9 μM against gram-negative bacteria such as Agrobacterium tumefaciens and Pseudomonas syringae .

Table 1: Antimicrobial Activity of Benzaldehyde Derivatives

| Compound | Pathogen | IC50 (μM) |

|---|---|---|

| 1 | Agrobacterium tumefaciens | 250 |

| 2 | Pseudomonas syringae | <3.9 |

| 3 | Erwinia carotovora | Not specified |

| 4 | Botrytis cinerea | Not specified |

Antioxidant Activity

The antioxidant potential of benzaldehyde derivatives has also been assessed using the DPPH radical scavenging assay. The results indicated varied antioxidant activities across different compounds, with some showing significant inhibition of radical formation. For example, one compound exhibited an IC50 value of 27.20 μM, indicating strong antioxidant properties .

Table 2: Antioxidant Activity of Benzaldehyde Derivatives

| Compound | IC50 (μM) |

|---|---|

| A | 27.20 |

| B | >100 |

The mechanism underlying the biological activity of benzaldehyde derivatives often involves interactions with specific enzymes or pathways. For instance, some studies have focused on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in neurodegenerative diseases. The most potent compounds in these studies showed IC50 values significantly lower than standard drugs like donepezil .

Table 3: Inhibition Potency Against AChE and BuChE

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|

| 1 | 0.050 ± 0.001 | 0.080 ± 0.001 |

| 2 | 5.80 ± 0.10 | 5.90 ± 0.10 |

Case Studies

In a notable case study, a series of benzaldehyde derivatives were synthesized and evaluated for their biological activity against various targets. The structure-activity relationship (SAR) analysis revealed that specific substitutions significantly enhanced both antimicrobial and antioxidant activities .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.